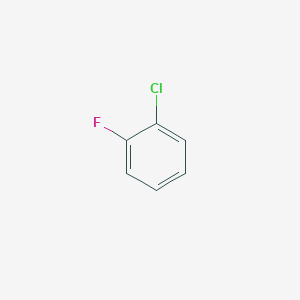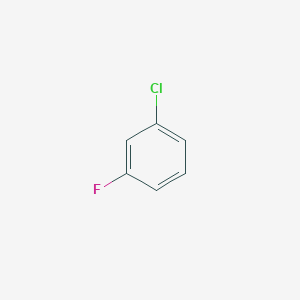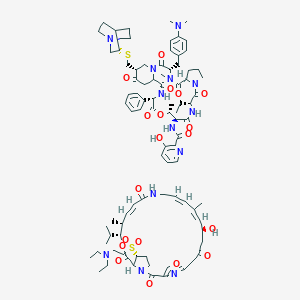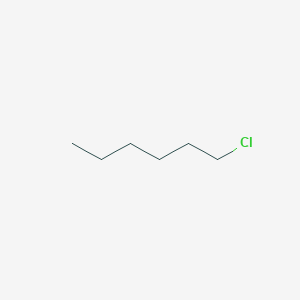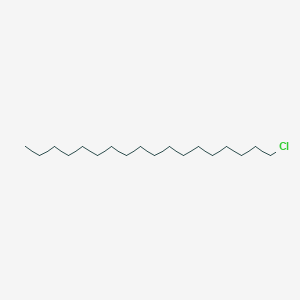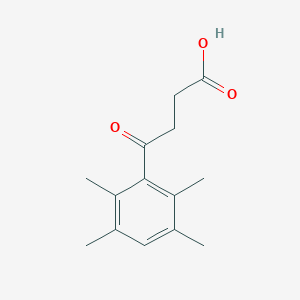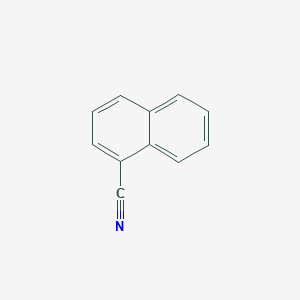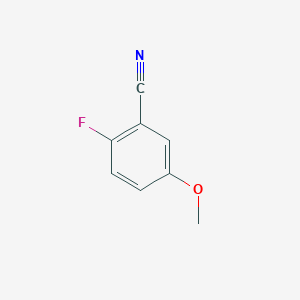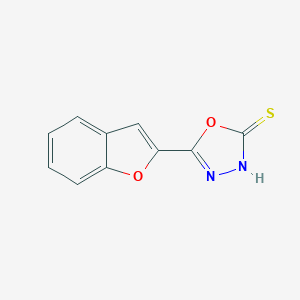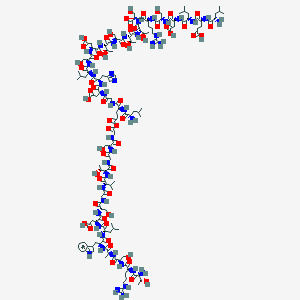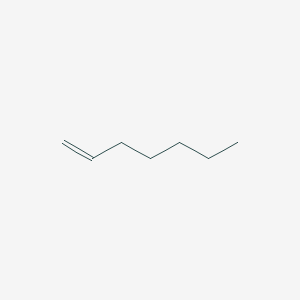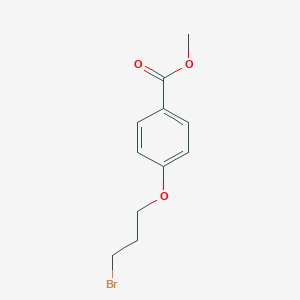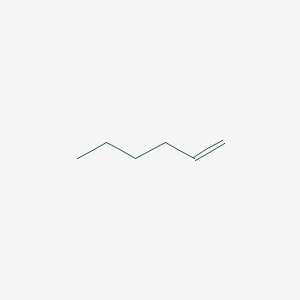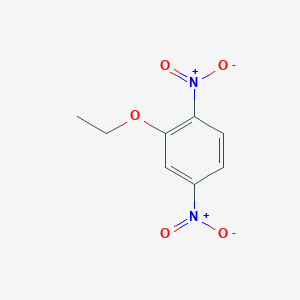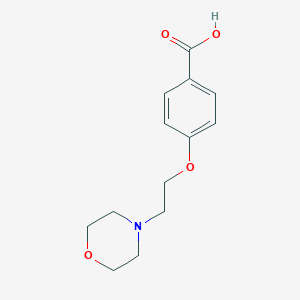
4-(2-Morpholin-4-yl-ethoxy)-benzoic acid
Descripción general
Descripción
“4-(2-Morpholin-4-yl-ethoxy)-benzoic acid” is a chemical compound with the CAS Number: 134599-45-4 . It has a molecular weight of 251.28 and its IUPAC name is 4-[2-(4-morpholinyl)ethoxy]benzoic acid . It is a colorless liquid .
Molecular Structure Analysis
The molecular formula of “4-(2-Morpholin-4-yl-ethoxy)-benzoic acid” is C13H17NO4 . The Inchi Code is 1S/C13H17NO4/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) .Physical And Chemical Properties Analysis
“4-(2-Morpholin-4-yl-ethoxy)-benzoic acid” is a colorless liquid . It has a molecular weight of 251.28 and its storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Phthalocyanine Derivatives in Photodynamic Therapy : Phthalocyanine derivatives, possessing 2-(morpholin-4-yl)ethoxy groups, have shown promising results in photodynamic therapy. These compounds, particularly the zinc(II) phthalocyanine derivative, demonstrated significant biological activity against cancer cell lines, including prostate and melanoma cells. Their photodynamic potential is highlighted by their ability to generate singlet oxygen effectively and exhibit low cytotoxicity in nonirradiated cells, making them potential agents for cancer treatment (Kucińska et al., 2015).
Photodynamic Activity Against Oral Cancer : Liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines with zinc(II) or magnesium(II) ions were found to have notable photodynamic activity against oral cancer cell lines. These phthalocyanine derivatives, both as free compounds and encapsulated in liposomes, showed enhanced hydrophilicity, reduced aggregation, and improved biological effects, particularly the disubstituted derivative against oral squamous cell carcinoma (Skupin-Mrugalska et al., 2018).
Pharmaceutical Research and Drug Synthesis
- Synthesis of Anti-Breast Cancer Agents : Novel derivatives of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide were synthesized and evaluated for anti-breast cancer activity. These compounds, particularly one derivative, showed significant activity against MCF7 breast cancer cells, surpassing the standard drug 4-hydroxytamoxifen. This highlights the potential of morpholine-based compounds in the development of new anti-cancer drugs (Kumar et al., 2021).
Miscellaneous Applications
Synthesis of Corrosion Inhibitors : Research into the synthesis of new N-Heterocyclic compounds based on 8-Hydroxyquinoline, including derivatives of benzoic acid like 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-1 H -benzo[d]imidazol-2-yl)benzoic acid, provided insights into their effectiveness as corrosion inhibitors for steel. These compounds exhibit high inhibitory efficiency, demonstrating the versatility of morpholine derivatives in industrial applications (Rbaa et al., 2020).
Development of Ionic Liquids : A study on the synthesis of 4-benzyl-4-methylmorpholinium salts, involving morpholinium ionic liquids with various anions, revealed their potential in terms of physicochemical properties, moderate toxicity, and biodegradability. This research opens up possibilities for the use of these ionic liquids in green chemistry and industrial processes (Pernak et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTBXKVGISPBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424713 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-yl-ethoxy)-benzoic acid | |
CAS RN |
134599-45-4 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



